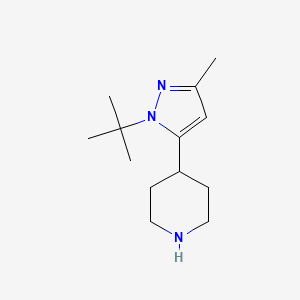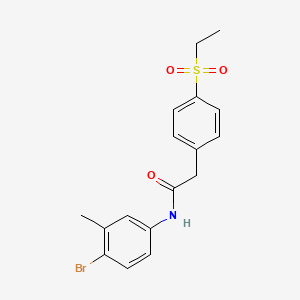
5-chloro-3-(chloromethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(chloromethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of chlorine atoms at the 5 and 3 positions of the indole ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(chloromethyl)-1H-indole typically involves the chlorination of 3-methylindole. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-methylindole is treated with thionyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acetone solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted indoles with various functional groups replacing the chloromethyl group.
Oxidation: Formation of indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-methylindole or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-3-(chloromethyl)-1H-indole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing complex molecules.
Biology: In biological research, this compound is used to study the effects of indole derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound may be used in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-chloro-3-(chloromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-3-methylindole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloro-5-(chloromethyl)-1H-indole: Similar structure but with different substitution pattern, leading to different reactivity and applications.
5-Bromo-3-(chloromethyl)-1H-indole: Bromine substitution instead of chlorine, affecting its chemical properties and reactivity.
Uniqueness: 5-Chloro-3-(chloromethyl)-1H-indole is unique due to the presence of both chlorine atoms at specific positions, which enhances its reactivity and makes it a versatile intermediate for various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industry.
Eigenschaften
Molekularformel |
C9H7Cl2N |
|---|---|
Molekulargewicht |
200.06 g/mol |
IUPAC-Name |
5-chloro-3-(chloromethyl)-1H-indole |
InChI |
InChI=1S/C9H7Cl2N/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,12H,4H2 |
InChI-Schlüssel |
URUZXNWMZXUUCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


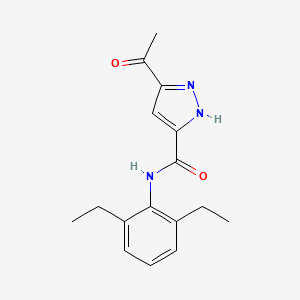





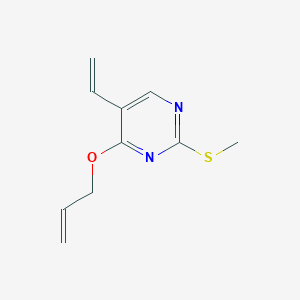

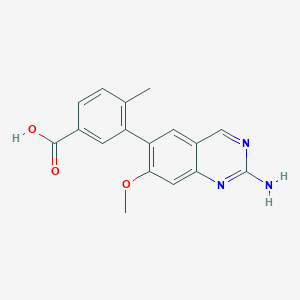
![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)


